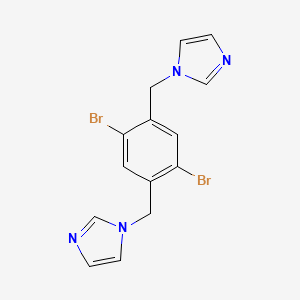
1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic compound characterized by the presence of two imidazole rings connected via a dibromo-substituted phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole rings can participate in redox reactions.
Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.
Scientific Research Applications
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and covalent organic frameworks.
Medicinal Chemistry:
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole): Similar structure but with methyl groups instead of bromine atoms.
1,1’-((2,5-Dichloro-1,4-phenylene)bis(methylene))bis(1H-imidazole): Chlorine atoms replace the bromine atoms.
Uniqueness
The presence of bromine atoms in 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) imparts unique reactivity and potential for further functionalization compared to its methyl and chloro analogs .
Biological Activity
1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
- CAS Number : 2375720-18-4
- Molecular Formula : C14H12Br2N4
- Molecular Weight : 396.07 g/mol
- Appearance : Light yellow solid, soluble in DMF (Dimethylformamide) .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells.
Cytotoxicity Studies
A study conducted on the cytotoxic effects of 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) revealed the following:
- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and MCF-10A (normal mammary epithelial).
- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Results :
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 25 | Significant morphological changes indicating apoptosis. |
| MCF-7 | 30 | Moderate cytotoxicity observed. |
| MCF-10A | >50 | Minimal effect on normal cells. |
The mechanism by which 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells as evidenced by morphological changes and staining assays (e.g., Hoechst and annexin V staining).
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase arrest in MDA-MB-231 cells, suggesting a disruption in cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several studies have documented the biological activity of similar compounds based on their structural analogs:
- Study on Bis-Imidazole Derivatives : A series of bis-imidazole derivatives were synthesized and tested for their anticancer properties. Compounds structurally related to 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) showed promising results against multiple cancer types, reinforcing the potential of imidazole-based compounds in oncology .
Properties
Molecular Formula |
C14H12Br2N4 |
|---|---|
Molecular Weight |
396.08 g/mol |
IUPAC Name |
1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2 |
InChI Key |
CYBGTPOYGIPATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















